
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is a chemical compound belonging to the class of coumarins Coumarins are naturally occurring phenolic substances made of fused benzene and α-pyrone rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate typically involves the condensation of resorcinol and ethylacetoacetate in the presence of a strong acid such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are commonly used for acetylation and benzoylation reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins.
Applications De Recherche Scientifique
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the development of dyes, fragrances, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity: Inhibiting the growth of bacteria and fungi by disrupting their cell membranes and metabolic pathways.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Ethyl (5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
- Baicalin
Uniqueness
1-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)propyl acetate is unique due to its specific structural features, such as the propyl acetate group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of biological activities.
Propriétés
Numéro CAS |
111249-87-7 |
|---|---|
Formule moléculaire |
C14H14O6 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
1-(5,7-dihydroxy-2-oxochromen-4-yl)propyl acetate |
InChI |
InChI=1S/C14H14O6/c1-3-11(19-7(2)15)9-6-13(18)20-12-5-8(16)4-10(17)14(9)12/h4-6,11,16-17H,3H2,1-2H3 |
Clé InChI |
PBTOMQHCLCMGEK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=O)OC2=CC(=CC(=C12)O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


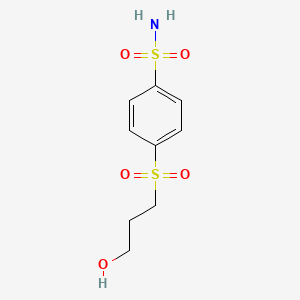
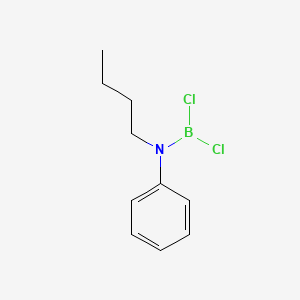
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)

![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
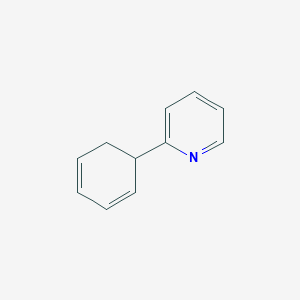
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
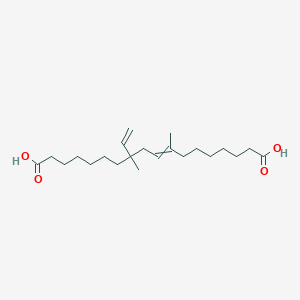

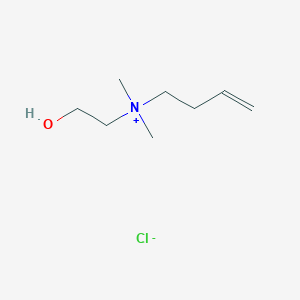
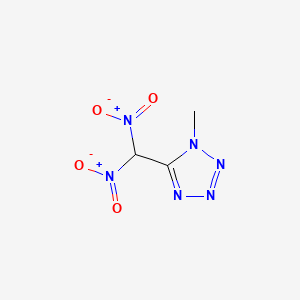
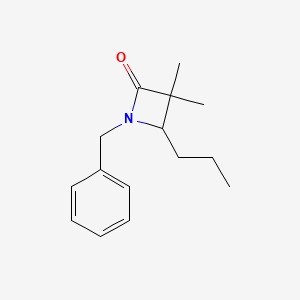

silane](/img/structure/B14313179.png)
